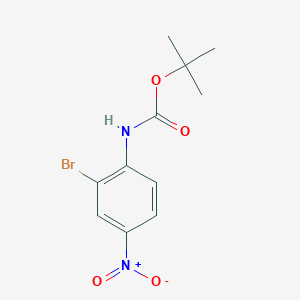

tert-Butyl (2-bromo-4-nitrophenyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (2-bromo-4-nitrophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-bromo-4-nitrophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

384793-20-8 |

|---|---|

Molecular Formula |

C11H13BrN2O4 |

Molecular Weight |

317.14 g/mol |

IUPAC Name |

tert-butyl N-(2-bromo-4-nitrophenyl)carbamate |

InChI |

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15) |

InChI Key |

RSOLKCQKGKNTGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to tert-Butyl (2-bromo-4-nitrophenyl)carbamate: Properties, Synthesis, and Applications in Modern Organic Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of complex molecular architectures depends on the availability of versatile, well-defined building blocks. Tert-butyl (2-bromo-4-nitrophenyl)carbamate is one such pivotal intermediate. Its structure is distinguished by a trifecta of synthetically valuable functionalities: a tert-butoxycarbonyl (Boc)-protected amine, a strategically positioned bromine atom, and a nitro group. This combination makes it a highly sought-after precursor for developing 1,2,4-trisubstituted benzene scaffolds, which are prevalent in a wide array of pharmacologically active compounds.

This guide provides an in-depth examination of tert-butyl (2-bromo-4-nitrophenyl)carbamate, intended for researchers, chemists, and drug development professionals. We will delve into its chemical and physical properties, provide a validated synthesis protocol, explore its diverse reactivity, and discuss its applications, grounding all technical claims in authoritative sources.

Chemical Structure and Physicochemical Properties

The utility of a synthetic building block begins with a thorough understanding of its fundamental characteristics. These properties dictate its handling, storage, and compatibility with various reaction conditions.

Molecular Structure

The structure features a phenyl ring substituted with three key groups that define its reactivity. The bulky Boc group serves as a robust protecting group for the amine, preventing its participation in reactions until its deliberate removal. The bromine atom is an excellent handle for cross-coupling reactions, while the nitro group can be readily transformed into other functionalities, most notably an amine.

Caption: Chemical Structure of tert-Butyl (2-bromo-4-nitrophenyl)carbamate.

Physicochemical Data

A summary of the key physical and chemical properties is presented in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 384793-20-8 | [1] |

| Molecular Formula | C₁₁H₁₃BrN₂O₄ | [1] |

| Molecular Weight | 317.14 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Purity | Typically ≥95-98% | [1][2] |

| Storage Conditions | Store at 3-5 °C or Room Temperature, Sealed in Dry Conditions | [1][2] |

| Synonyms | (2-bromo-4-nitrophenyl)-carbamic acid tert-butyl ester | [1] |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[O-])Br | [1] |

| InChI Key | VALNWXMPJVPVLQ-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, we can reliably predict its characteristic spectroscopic features based on its functional groups and data from closely related analogs. This analysis is crucial for reaction monitoring and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region (7.5-8.5 ppm) will display signals for the three protons on the phenyl ring, with splitting patterns dictated by their positions relative to the bromo and nitro groups. A broad singlet for the N-H proton of the carbamate should also be visible, typically downfield. For example, the related tert-butyl (2-nitrophenyl)carbamate shows aromatic protons between 7.08 and 8.55 ppm and a tert-butyl singlet at 1.54 ppm.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature a signal around 28 ppm for the three methyl carbons of the Boc group and another signal around 81-82 ppm for the quaternary carbon of the Boc group.[3] The carbamate carbonyl carbon should appear around 152 ppm.[3] Aromatic carbons will resonate in the 120-150 ppm range, with their exact shifts influenced by the electron-withdrawing and donating effects of the substituents.

-

IR (Infrared) Spectroscopy: Key vibrational frequencies are expected. A strong absorption band around 1700-1730 cm⁻¹ corresponds to the C=O stretch of the carbamate carbonyl.[4] N-H stretching of the carbamate will appear as a moderate band around 3300-3400 cm⁻¹.[5] The nitro group will exhibit two characteristic strong absorptions, one for asymmetric stretching (~1520-1560 cm⁻¹) and one for symmetric stretching (~1345-1385 cm⁻¹).

Synthesis and Purification

The most direct and reliable synthesis of tert-butyl (2-bromo-4-nitrophenyl)carbamate involves the protection of the commercially available 2-bromo-4-nitroaniline using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.

Synthetic Strategy: The Rationale

The primary amine of 2-bromo-4-nitroaniline is a potent nucleophile and can interfere with subsequent reactions, particularly palladium-catalyzed cross-couplings which often require a base. The Boc group is an ideal choice for protection due to its high stability under a wide range of conditions (including basic, reductive, and oxidative) and its clean, selective removal under mild acidic conditions (e.g., with trifluoroacetic acid).[6][7] This orthogonality is a cornerstone of modern multi-step synthesis.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from standard Boc-protection methodologies.[8]

-

Reagent Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 2-bromo-4-nitroaniline (1.0 eq.).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the aniline completely. The choice of an aprotic solvent like THF is crucial to prevent side reactions with the (Boc)₂O.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the solution. A slight excess ensures complete consumption of the starting aniline.

-

Catalyst Addition (Optional but Recommended): Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq.). DMAP acts as a nucleophilic catalyst, accelerating the acylation of the amine and significantly improving reaction times and yields.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting aniline spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is critical to remove unreacted (Boc)₂O and any byproducts.

-

Isolation and Characterization: Combine the fractions containing the pure product, evaporate the solvent under reduced pressure, and dry the resulting pale yellow solid under vacuum to obtain tert-butyl (2-bromo-4-nitrophenyl)carbamate.[1] Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3.0.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Synthetic Applications

The true value of tert-butyl (2-bromo-4-nitrophenyl)carbamate lies in the distinct and orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Reactions at the Bromine Position: Cross-Coupling

The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that is fundamental to pharmaceutical synthesis.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) forms a new carbon-carbon bond.[4][9] This is a powerful method for introducing new aryl or alkyl groups at the 2-position.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine, providing access to complex diaryl or alkyl-aryl amines.

Transformation of the Nitro Group: Reduction

The nitro group is a versatile precursor to an amine.

-

Reduction: The nitro group can be selectively reduced to an amino group using various reagents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite. This unmasks a new nucleophilic site, enabling further functionalization through amide bond formation, sulfonylation, or reductive amination.

Cleavage of the Boc Protecting Group

When desired, the Boc group can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent.[4] This deprotection regenerates the free amine at the 1-position, making it available for subsequent synthetic transformations.

Diagram of Synthetic Utility

Caption: Key synthetic transformations of the title compound.

Applications in Drug Discovery

The carbamate moiety itself is a key structural motif in many approved drugs, valued for its stability and ability to participate in hydrogen bonding with biological targets.[10][11] As an intermediate, tert-butyl (2-bromo-4-nitrophenyl)carbamate provides a direct route to complex structures. For example:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted aniline core. The described synthetic pathways allow for the systematic exploration of substitutions at the 1, 2, and 4 positions to optimize binding affinity and selectivity.

-

GPCR Ligands: The scaffold can be elaborated into ligands for G-protein coupled receptors, where precise positioning of different functional groups is essential for activity.

-

Anti-inflammatory Agents: Substituted phenylcarbamates have been synthesized and evaluated for anti-inflammatory properties, highlighting the therapeutic potential of this compound class.[6][12]

Safety and Handling

As with all laboratory chemicals, tert-butyl (2-bromo-4-nitrophenyl)carbamate should be handled with appropriate care.

-

General Precautions: Use only in a well-ventilated area, preferably under a chemical fume hood.[13][14] Avoid breathing dust, fumes, or vapors.[14][15] Do not get in eyes, on skin, or on clothing.[15]

-

Personal Protective Equipment (PPE): Wear standard personal protective equipment, including a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves.[15][16]

-

Hazards: The compound is classified as a skin and eye irritant.[2] Precautionary statements include P264 (Wash hands thoroughly after handling) and P280 (Wear protective gloves/eye protection).

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][17]

-

Spills: In case of a spill, evacuate the area, remove all sources of ignition, and absorb the material with an inert substance before placing it in a suitable container for disposal.[14][15]

Conclusion

Tert-butyl (2-bromo-4-nitrophenyl)carbamate is more than just a chemical; it is a strategic tool for molecular design. Its pre-installed, orthogonally reactive functional groups—a protected amine, a versatile bromine, and a reducible nitro group—provide chemists with a reliable and powerful platform for the efficient synthesis of complex, multi-substituted aromatic compounds. Its application streamlines the path to novel pharmaceutical candidates and advanced materials, making it an indispensable asset in the modern synthetic chemist's toolkit.

References

-

Royal Society of Chemistry. Supporting Information for an article. [Link]

-

Ark Pharm, Inc. High-Quality tert-Butyl (2-Bromo-3,4-Dimethyl-6-Nitrophenyl)carbamate. [Link]

-

Hoffman Fine Chemicals. CAS RN 2073844-32-1 | tert-Butyl N-(2-bromo-4-methyl-6-nitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook. [Link]

-

SpectraBase. Tert-butyl N-(4-nitrophenyl)carbamate. [Link]

-

ResearchGate. ¹H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link]

-

ECHA. tert-butyl N-(4-bromophenyl)-N-[(tert-butoxy)carbonyl]carbamate. [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

-

Chemsrc. CAS#:198572-71-3 | tert-Butyl [(2-nitrophenyl)sulfonyl]carbamate. [Link]

-

ResearchGate. Reaction of tert-butyl bis (4-bromophenyl) carbamate 4 with boronic acid 2. [Link]

-

ResearchGate. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - NIST Chemistry WebBook. [Link]

-

Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

-

3A Senrise. tert-Butyl (4-bromo-2-nitrophenyl)carbamate, 97%. [Link]

-

National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Beilstein Journals. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. [Link]

-

PubChemLite. Tert-butyl n-(4-bromo-2-fluorophenyl)carbamate (C11H13BrFNO2). [Link]

-

PubChem. tert-Butyl (4-bromo-2-(hydroxymethyl)phenyl)carbamate. [Link]

Sources

- 1. Tert-butyl 2-Bromo-4-nitrophenylcarbamate | CAS 384793-20-8 [frontierspecialtychemicals.com]

- 2. tert-Butyl (4-bromo-2-nitrophenyl)carbamate | 327046-79-7 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to tert-butyl (2-bromo-4-nitrophenyl)carbamate: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Protected Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitor development, the strategic manipulation of molecular scaffolds is paramount. Substituted anilines are a cornerstone of many pharmacophores, providing a versatile attachment point for building complex molecular architectures. However, the inherent reactivity of the aniline nitrogen necessitates the use of protecting groups to ensure chemoselectivity during multi-step syntheses. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability in a wide range of reaction conditions and its facile, clean removal under acidic conditions.[1][2]

This guide focuses on a specific and highly strategic building block: tert-butyl (2-bromo-4-nitrophenyl)carbamate . This compound, with its unique arrangement of a Boc-protected amine, a bromine atom, and a nitro group, offers medicinal chemists a powerful tool for the synthesis of targeted therapeutics. The ortho-bromo substituent provides a handle for cross-coupling reactions, the para-nitro group can be readily reduced to an amine for further functionalization, and the Boc-protected aniline allows for controlled and directed synthesis. This guide will provide an in-depth look at the synthesis, characterization, and strategic applications of this important intermediate.

Compound Identification and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is the foundation of reproducible scientific research. The key identifiers and physicochemical properties of Boc-protected 2-bromo-4-nitroaniline are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2-bromo-4-nitrophenyl)carbamate | N/A |

| CAS Number | 384793-20-8 | [3] |

| Molecular Formula | C₁₁H₁₃BrN₂O₄ | [3] |

| Molecular Weight | 317.14 g/mol | [3] |

| Appearance | Pale yellow solid | [3] |

| Purity | Typically >98% | [3] |

| Storage | Store at 3-5 °C | [3] |

Synthesis of tert-butyl (2-bromo-4-nitrophenyl)carbamate: A Methodical Approach

The synthesis of tert-butyl (2-bromo-4-nitrophenyl)carbamate is achieved through the protection of the amino group of 2-bromo-4-nitroaniline using di-tert-butyl dicarbonate (Boc₂O). The following protocol is a representative procedure based on established methods for the Boc-protection of anilines.

Experimental Protocol: Boc Protection of 2-bromo-4-nitroaniline

Objective: To synthesize tert-butyl (2-bromo-4-nitrophenyl)carbamate from 2-bromo-4-nitroaniline.

Materials:

-

2-bromo-4-nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-nitroaniline (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: To the solution, add triethylamine (1.5 eq). Stir the mixture at room temperature for 10 minutes.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl (2-bromo-4-nitrophenyl)carbamate as a pale yellow solid.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent hydrolysis of the Boc anhydride and to ensure good solubility of the reactants.

-

Base: A non-nucleophilic base like triethylamine is crucial. It acts as a proton scavenger, neutralizing the acid formed during the reaction and driving the equilibrium towards the product without competing with the aniline as a nucleophile.

-

Stoichiometry: A slight excess of Boc₂O is often used to ensure complete conversion of the starting aniline.

-

Workup: The aqueous workup with sodium bicarbonate removes any unreacted Boc₂O and acidic byproducts.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of tert-Butyl (2-bromo-4-nitrophenyl)carbamate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for tert-butyl (2-bromo-4-nitrophenyl)carbamate based on its structure and data from analogous compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. A singlet corresponding to the nine protons of the tert-butyl group around 1.5 ppm. A singlet for the NH proton. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching of the carbamate, and N-O stretching of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (317.14 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine. |

Applications in Drug Development: A Strategic Intermediate

The trifunctional nature of tert-butyl (2-bromo-4-nitrophenyl)carbamate makes it a highly valuable intermediate in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors.[1] The strategic positioning of the functional groups allows for a controlled, stepwise elaboration of the molecule.

Logical Relationship in a Synthetic Strategy

Caption: Strategic use of the title compound in multi-step synthesis.

This stepwise approach allows for the introduction of diversity at multiple points in the synthesis, which is a key strategy in lead optimization. For example, in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, substituted anilines are common building blocks.[1] The bromine atom can be used to introduce a key pharmacophoric element via a Suzuki or other cross-coupling reaction, while the nitro group, once reduced, can participate in the formation of a fused heterocyclic ring system. The Boc group ensures that the aniline nitrogen does not interfere with these transformations until its removal is desired in a later step.

Conclusion

tert-butyl (2-bromo-4-nitrophenyl)carbamate is a prime example of a strategically designed building block that facilitates the efficient and controlled synthesis of complex molecules for drug discovery. Its well-defined chemical handles allow for a modular approach to the construction of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and strategic application, underscoring its importance for researchers and scientists in the field of medicinal chemistry.

References

-

Ghosh, A. K., Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available from: [Link]

Sources

Solubility of tert-Butyl (2-bromo-4-nitrophenyl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl (2-bromo-4-nitrophenyl)carbamate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and chemical synthesis. It influences reaction kinetics, purification efficiency, and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (2-bromo-4-nitrophenyl)carbamate, a key building block in organic synthesis. Due to the absence of extensive quantitative solubility data in publicly available literature, this guide focuses on the foundational principles governing its solubility and provides a detailed experimental protocol for its determination. This document is intended for researchers, chemists, and formulation scientists to enable informed solvent selection and optimization of processes involving this compound.

Introduction: The Significance of Solubility in a Drug Development Context

tert-Butyl (2-bromo-4-nitrophenyl)carbamate (MW: 317.14 g/mol , Appearance: Pale yellow solid) is a versatile intermediate in organic synthesis.[1] Its structure, featuring a bromo and a nitro group on an aromatic ring, along with a bulky, lipophilic tert-butyl carbamate protecting group, presents a unique combination of polar and non-polar moieties. This structural complexity dictates its solubility in various organic solvents, a factor of paramount importance for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction rates and yields. Poor solubility can lead to heterogeneous mixtures and sluggish or incomplete reactions.

-

Purification and Crystallization: The selection of an appropriate solvent system is fundamental for effective purification by crystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

-

Formulation Development: For compounds intended for biological screening, understanding their solubility in pharmaceutically acceptable solvents is a prerequisite for developing suitable formulations for in vitro and in vivo studies.

Given the pivotal role of solubility, this guide provides a robust framework for its experimental determination and offers insights into predicting solubility trends.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a solute in a solvent.[2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of tert-Butyl (2-bromo-4-nitrophenyl)carbamate is governed by a balance of the following structural features:

-

Polar Groups: The nitro group (-NO2) and the carbamate group (-NHCOO-) are polar and capable of dipole-dipole interactions and hydrogen bonding (the N-H in the carbamate). These groups will favor interactions with polar solvents.

-

Aromatic Ring: The phenyl ring can engage in π-π stacking interactions.

-

Halogen Group: The bromo group (-Br) contributes to the molecule's polarizability.

-

Non-polar Group: The tert-butyl group (-(CH3)3) is large and non-polar, contributing to van der Waals forces and favoring solubility in non-polar solvents.

Therefore, a solvent that can effectively interact with both the polar and non-polar regions of the molecule is likely to be a good solvent. For instance, polar aprotic solvents like acetone or ethyl acetate are expected to be effective, as they can engage in dipole-dipole interactions without disrupting the intramolecular hydrogen bonding of the carbamate.

Quantitative Solubility Determination: An Experimental Protocol

While qualitative assessments of solubility are useful for initial screening, quantitative data is essential for process optimization and development. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4]

Materials and Equipment

-

tert-Butyl (2-bromo-4-nitrophenyl)carbamate (crystalline solid, purity >98%)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline tert-Butyl (2-bromo-4-nitrophenyl)carbamate to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.[4]

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary kinetic study should be performed to determine the time to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of tert-Butyl (2-bromo-4-nitrophenyl)carbamate of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve and account for the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Quantitative Solubility of tert-Butyl (2-bromo-4-nitrophenyl)carbamate in Various Organic Solvents at 25 °C (Template)

| Solvent | Solvent Polarity Index¹ | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Diethyl Ether | 2.8 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Isopropanol | 3.9 | ||

| Ethanol | 4.3 | ||

| Methanol | 5.1 |

¹Polarity index values are relative and can be sourced from standard chemical literature.

Expected Solubility Trends and Solvent Selection

The following diagram illustrates the conceptual basis for the expected solubility of tert-Butyl (2-bromo-4-nitrophenyl)carbamate in different solvent types.

Caption: Conceptual diagram of "Like Dissolves Like" for the target molecule.

Based on the structure of tert-Butyl (2-bromo-4-nitrophenyl)carbamate, the following solubility trends are anticipated:

-

High Solubility: Expected in polar aprotic solvents such as acetone , ethyl acetate , and dichloromethane . These solvents can effectively solvate the polar nitro and carbamate groups through dipole-dipole interactions without interfering with the intramolecular hydrogen bonding of the carbamate.

-

Moderate Solubility: Polar protic solvents like methanol and ethanol are also expected to be good solvents. However, their ability to act as hydrogen bond donors and acceptors might lead to competition with the intramolecular hydrogen bonding of the carbamate.

-

Low Solubility: Non-polar solvents such as hexane and cyclohexane are likely to be poor solvents due to their inability to effectively solvate the polar functional groups of the molecule.

Conclusion

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).

- Tert-butyl 2-Bromo-4-nitrophenylcarbamate | CAS 384793-20-8. (n.d.).

- Solubility of 4-Bromo-3-oxo-n-phenylbutanamide in Organic Solvents: An In-depth Technical Guide - Benchchem. (n.d.).

Sources

Comprehensive Characterization and Handling of tert-Butyl (2-bromo-4-nitrophenyl)carbamate: Physical Properties, Thermal Analysis, and Synthetic Workflows

Executive Summary

tert-Butyl (2-bromo-4-nitrophenyl)carbamate is a highly versatile, orthogonally protected building block widely utilized in medicinal chemistry, drug discovery, and complex organic synthesis. Featuring a tert-butyloxycarbonyl (Boc) protected amine, an ortho-bromo substituent, and a para-nitro group, this compound serves as a critical intermediate. It is uniquely primed for regioselective cross-coupling reactions, selective deprotections, and subsequent functionalization. This technical guide provides an in-depth analysis of its physical characteristics, thermodynamic properties, and field-validated protocols for thermal characterization and synthetic manipulation.

Structural & Thermodynamic Profile

The physical state and stability of tert-Butyl (2-bromo-4-nitrophenyl)carbamate are dictated by its distinct stereoelectronic properties. The bulky Boc group provides steric shielding to the amine, while the strong electron-withdrawing nature of the nitro group significantly influences the basicity and reactivity of the parent aniline framework.

Data Presentation: Physical Properties

To ensure reproducibility and proper handling, the fundamental physical and chemical properties of the compound are summarized below,[1]:

| Property | Value |

| Chemical Name | tert-Butyl (2-bromo-4-nitrophenyl)carbamate |

| CAS Registry Number | 384793-20-8 |

| Molecular Formula | C11H13BrN2O4 |

| Molecular Weight | 317.14 g/mol |

| Appearance | Pale yellow solid |

| Purity Standard | ≥ 98% (Typical commercial grade) |

| Recommended Storage | 3-5 °C (Refrigerated), sealed and dry |

Causality of Storage Conditions: While Boc-protected amines are generally robust at room temperature, the synergistic electron-withdrawing effects of the ortho-bromo and para-nitro groups weaken the carbamate N-C bond. Storing the solid at 3-5 °C minimizes ambient kinetic energy, preventing slow, moisture-driven hydrolysis or thermal degradation over extended periods[1].

Thermal Analysis & Melting Point Determination

The melting point of a solid intermediate is a primary indicator of its crystalline purity. For Boc-protected nitroaromatics, precise thermal characterization is critical because the thermodynamic onset of melting can closely precede thermal deprotection (the loss of isobutylene and CO₂).

Figure 1: Step-by-step DSC thermal profiling workflow for melting point and degradation analysis.

Protocol 1: Capillary Melting Point Determination

-

Sample Preparation: Pulverize 1-2 mg of the pale yellow solid using an agate mortar and pestle to ensure a uniform particle size. Causality: Uniform, fine particles ensure efficient and homogeneous heat transfer. Large, irregular crystals create thermal gradients within the capillary, artificially broadening the melting range and masking impurities.

-

Loading: Introduce the powder into a glass capillary tube and tap it through a 1-meter glass drop-tube to pack the sample tightly to a height of 2-3 mm. Causality: Loose packing leaves microscopic air pockets. Air acts as a thermal insulator, distorting the heat flow from the block to the sample and yielding an inaccurate melting point reading.

-

Initial Ramp: Insert the capillary into the melting point apparatus and rapidly heat to approximately 15 °C below the expected melting point.

-

Measurement Ramp: Reduce the heating rate to 1-2 °C/min. Causality: A slow ramp near the phase transition ensures thermal equilibrium between the heating block, the thermometer, and the sample, yielding an accurate thermodynamic onset.

-

System Validation: The observed melting range (from the first drop of liquid to the clear point) should not exceed 2 °C. A broader range definitively indicates the presence of impurities (e.g., residual unreacted 2-bromo-4-nitroaniline) or solvent trapping within the crystal lattice.

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Sample Weighing: Accurately weigh 2.0 - 5.0 mg of the compound into an aluminum DSC pan.

-

Crimping: Seal the pan with a crimped aluminum lid containing a micro-pinhole. Causality: The pinhole allows for the controlled release of volatile gases (isobutylene and CO₂) if thermal degradation of the Boc group occurs post-melting. Without this, pressure buildup causes pan rupture and severe baseline artifacts.

-

Purging: Purge the DSC furnace with dry nitrogen gas at a constant flow rate of 50 mL/min. Causality: Nitrogen provides an inert atmosphere, preventing oxidative degradation of the nitroaromatic ring during the heating cycle and ensuring smooth convective heat transfer.

-

Thermal Program: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 200 °C. Causality: A 10 °C/min ramp provides an optimal balance between thermal resolution and sensitivity. Faster rates cause thermal lag (shifting the peak artificially high), while slower rates may allow solid-state degradation to begin before the true melting point is reached.

Synthetic Utility & Orthogonal Reactivity

The strategic placement of functional groups on tert-Butyl (2-bromo-4-nitrophenyl)carbamate allows for orthogonal synthetic manipulations without cross-reactivity, making it a highly prized intermediate.

Figure 2: Orthogonal synthetic pathways leveraging the Boc, bromo, and nitro functional groups.

Protocol 3: Orthogonal Deprotection of the Boc Group

-

Dissolution: Dissolve 1.0 mmol of the carbamate in 5 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Cool the solution to 0 °C using an ice bath, then add 5 mL of trifluoroacetic acid (TFA) dropwise. Causality: Cooling prevents violent exothermic reactions and suppresses potential side reactions (such as electrophilic aromatic substitution or polymerization) with the highly activated aromatic ring.

-

Reaction Monitoring: Stir the mixture and allow it to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent until the starting material is entirely consumed (typically 1-2 hours).

-

Workup & Validation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Neutralize the resulting residue with saturated aqueous NaHCO₃ and extract with EtOAc. Self-Validating Step: Analyze the isolated product via Infrared (IR) spectroscopy. The complete disappearance of the strong carbamate C=O stretch (~1700-1730 cm⁻¹) and the appearance of sharp primary amine N-H stretches (~3300-3400 cm⁻¹) confirms successful and complete deprotection.

References

Sources

Strategic Amine Masking in Organic Synthesis: A Comparative Analysis of 2-Bromo-4-nitroaniline and its Boc-Protected Derivative

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs) and advanced materials, the precise control of functional group reactivity is paramount. The transformation of 2-bromo-4-nitroaniline into tert-Butyl (2-bromo-4-nitrophenyl)carbamate via tert-butyloxycarbonyl (Boc) protection represents a critical strategic node in multi-step organic synthesis. This whitepaper provides an in-depth technical analysis of the physicochemical divergence between these two compounds, the mechanistic causality necessitating this protection, and field-proven experimental workflows for downstream transition-metal catalysis.

Physicochemical and Structural Divergence

The unprotected precursor, 2-bromo-4-nitroaniline, is a highly crystalline solid characterized by a planar geometry. Crystallographic data reveals that the dihedral angle between the nitro group and the aromatic ring is merely 4.57°, facilitating strong resonance delocalization[1]. This planarity allows for robust intermolecular hydrogen bonding (N—H⋯O and N—H⋯N), which dictates its relatively high melting point and lower solubility in non-polar solvents[1].

Upon Boc protection, the structural and electronic landscape of the molecule shifts dramatically. The addition of the bulky tert-butyl group disrupts the planar packing and eliminates one hydrogen-bond donor. This transformation significantly increases the lipophilicity of the molecule, altering its partition coefficient (LogP) and rendering it highly soluble in standard organic solvents (e.g., dichloromethane, ethyl acetate), which is highly advantageous for homogenous catalysis.

Quantitative Data Summary

| Property | 2-Bromo-4-nitroaniline (Precursor) | tert-Butyl (2-bromo-4-nitrophenyl)carbamate |

| CAS Number | 13296-94-1 | 384793-20-8 |

| Molecular Formula | C6H5BrN2O2 | C11H13BrN2O4 |

| Molecular Weight | 217.02 g/mol | 317.14 g/mol |

| LogP (Predicted) | ~2.26[2] | > 3.5 (Highly Lipophilic) |

| Hydrogen Bonding | 2 Donors, 4 Acceptors[2] | 1 Donor, 4 Acceptors |

| Nucleophilicity | Weak (Deactivated by para-NO₂) | Negligible (Masked by Boc) |

| Pd-Catalyst Compatibility | Poor (Prone to coordination/poisoning) | Excellent (Orthogonal reactivity at C-Br) |

Mechanistic Rationale: The Causality of Protection

Why Protect the Amine?

In drug development, the ortho-bromoaniline scaffold is frequently utilized for carbon-carbon bond formation via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[3]. However, utilizing unprotected 2-bromo-4-nitroaniline presents two critical failure modes:

-

Catalyst Poisoning: The lone pair on the primary amine can coordinate with the active Pd(0) species, forming stable, inactive complexes that halt the catalytic cycle.

-

Competitive N-Arylation: The amine can act as a competing nucleophile, leading to unwanted oligomerization or off-target N-arylation instead of the desired C-C bond formation.

Converting the amine to a carbamate solves both issues. The strongly electron-withdrawing carbonyl of the Boc group delocalizes the nitrogen's lone pair, while the bulky tert-butyl group provides intense steric shielding, effectively rendering the nitrogen inert to transition metals.

The Necessity of DMAP Catalysis

Standard Boc protection utilizes Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (TEA)[4]. However, in 2-bromo-4-nitroaniline, the strongly electron-withdrawing para-nitro group severely depletes the electron density of the amine via resonance. Consequently, the amine is an exceptionally poor nucleophile.

To overcome this kinetic barrier, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic acyl transfer catalyst[5]. DMAP attacks Boc₂O to form a highly electrophilic Boc-pyridinium intermediate. This intermediate is reactive enough to force the kinetically sluggish addition of the deactivated aniline, driving the reaction to completion.

Caption: DMAP-catalyzed nucleophilic acyl substitution for Boc protection.

Experimental Workflows: Self-Validating Protocols

The following methodologies are designed as self-validating systems, ensuring researchers can verify reaction progress through observable physical and analytical cues.

Protocol 1: Synthesis of tert-Butyl (2-bromo-4-nitrophenyl)carbamate

Objective: Mask the primary amine to enable downstream C-Br functionalization.

-

Preparation: Dissolve 2-bromo-4-nitroaniline (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Catalyst & Base Addition: Add DMAP (0.1 eq) and Triethylamine (1.2 eq). Causality: TEA acts as a bulk thermodynamic base to neutralize generated protons, while DMAP acts as the kinetic acyl transfer catalyst.

-

Reagent Introduction: Slowly add Boc₂O (1.5 eq) dropwise via an addition funnel.

-

Validation Checkpoint 1 (Visual): Observe the continuous evolution of CO₂ gas[5]. Critical Safety Note: Because the breakdown of the tert-butyl carbonate leaving group generates stoichiometric CO₂ gas, this reaction must never be performed in a closed system to prevent vessel over-pressurization[4].

-

Monitoring: Stir at room temperature for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The protected carbamate will exhibit a significantly higher Retention Factor ( Rf ) due to the loss of hydrogen-bonding capability.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Form a biaryl C-C bond at the C2 position utilizing the protected intermediate.

-

Setup: Combine tert-Butyl (2-bromo-4-nitrophenyl)carbamate (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask.

-

Solvent System: Add a thoroughly degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for the transmetalation step.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

-

Reaction: Heat the mixture to 80°C under N₂ for 12 hours.

-

Validation Checkpoint 2 (Analytical): Analyze via LC-MS. The successful reaction is validated by the disappearance of the characteristic m/z 317/319 (1:1 Bromine isotope pattern) of the starting material, replaced by the mass of the coupled biaryl product.

Caption: Synthetic workflow from unprotected aniline to cross-coupled biaryl product.

Conclusion

The strategic conversion of 2-bromo-4-nitroaniline to tert-Butyl (2-bromo-4-nitrophenyl)carbamate is a masterclass in functional group manipulation. By understanding the electronic deactivation caused by the para-nitro group, chemists can correctly apply DMAP catalysis to force the protection. Once masked, the sterically hindered and electronically deactivated Boc-carbamate allows for aggressive downstream transition-metal catalysis at the C-Br bond, unlocking vast libraries of complex biaryl scaffolds essential for modern drug discovery.

References

- Compound 2-bromo-4-nitroaniline - ChemDiv.ChemDiv.

- 2-Bromo-4-nitroaniline (Acta Crystallographica Section E).ResearchGate.

- Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound.National Institutes of Health (PMC).

- Boc Protection Mechanism (Boc2O + DMAP).Common Organic Chemistry.

- BOC Protection and Deprotection.J&K Scientific LLC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Compound 2-bromo-4-nitroaniline - Chemdiv [chemdiv.com]

- 3. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

Electronic properties of nitro and bromo substituents on Boc-protected anilines

An In-depth Technical Guide on the Electronic Properties of Nitro and Bromo Substituents on Boc-Protected Anilines

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of nitro and bromo substituents on N-tert-butoxycarbonyl (Boc) protected anilines. For researchers, scientists, and professionals in drug development, a deep understanding of how these substituents modulate the electronic landscape of the aniline ring is paramount for predicting molecular reactivity, designing synthetic pathways, and understanding structure-activity relationships. This document elucidates the interplay of inductive and resonance effects, supported by quantitative data and established experimental protocols.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in a vast array of chemical syntheses, from pharmaceuticals to materials science. The electronic nature of the aniline molecule can be finely tuned by the introduction of substituents on the aromatic ring. This guide focuses on two particularly influential substituents: the strongly electron-withdrawing nitro group (-NO₂) and the moderately deactivating bromo group (-Br). Furthermore, we will consider these effects in the context of a Boc-protected amino group, a common strategy in multi-step organic synthesis to temporarily mask the nucleophilicity and basicity of the aniline nitrogen.[1]

The tert-butoxycarbonyl (Boc) group, while primarily a protecting group, is not electronically inert. Its presence influences the electron density of the aniline ring and modulates the electronic interplay between the ring and other substituents. This guide will dissect these complex interactions, providing a robust framework for understanding and predicting the chemical behavior of these important synthetic intermediates.

Fundamental Electronic Effects: A Duality of Forces

The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance (or mesomeric) effect.[2][3]

The Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds, originating from differences in electronegativity between atoms.[3]

-

Nitro Group (-NO₂): The nitrogen and oxygen atoms are highly electronegative, resulting in a potent electron-withdrawing inductive effect (-I).[2] This effect pulls electron density away from the aromatic ring through the C-N sigma bond.

-

Bromo Group (-Br): Bromine is also more electronegative than carbon, leading to a significant electron-withdrawing inductive effect (-I).[4]

The Resonance Effect (+M/-M)

The resonance effect, or mesomeric effect, involves the delocalization of π-electrons between the substituent and the aromatic ring.[3]

-

Nitro Group (-NO₂): The nitro group is a strong resonance-withdrawing group (-M). The π-system of the nitro group can accept electron density from the aromatic ring, which is particularly pronounced at the ortho and para positions.[2][5] This delocalization further decreases the electron density of the ring.

-

Bromo Group (-Br): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This constitutes an electron-donating resonance effect (+M).[6][7] However, due to the poor orbital overlap between the carbon 2p and bromine 4p orbitals, this effect is weaker compared to other halogens like fluorine or oxygen-containing substituents.[7]

The Role of the Boc-Protecting Group

The N-Boc group itself is generally considered to be electron-withdrawing due to the carbonyl group. However, the nitrogen lone pair can still participate in resonance with the aromatic ring, albeit to a lesser extent than in a free aniline due to delocalization into the adjacent carbonyl. The overall electronic contribution of the Boc-protected amino group is a complex balance of these opposing factors. The protection of the amino group is a crucial step in many synthetic sequences, often accomplished by reacting the aniline with di-tert-butyl dicarbonate (Boc₂O).[1][8][9]

Quantifying Substituent Effects: Hammett Constants

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[10][11] The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent in the meta or para position.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -NO₂ | 0.710[10] | 0.778[10] |

| -Br | 0.393[10] | 0.232[10] |

Interpretation of Hammett Constants:

-

Positive σ values indicate an electron-withdrawing group, which increases the acidity of benzoic acid (the standard for determining σ values).[10] Both the nitro and bromo groups have positive σ values, confirming their electron-withdrawing nature.

-

The σ_p value for the nitro group is significantly higher than its σ_m value, reflecting the strong electron-withdrawing resonance effect that is operative at the para position but not the meta position.[12]

-

For the bromo group , the σ_p value is less positive than the σ_m value. This is because the electron-donating resonance effect (+M) at the para position partially counteracts the electron-withdrawing inductive effect (-I).[6] At the meta position, only the inductive effect is significant.

Experimental Characterization of Electronic Properties

Several analytical techniques are instrumental in probing the electronic environment of substituted anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei.[13]

-

¹H NMR: The chemical shifts of the aromatic protons are indicative of the electron density at their respective positions. Electron-withdrawing groups like nitro and bromo will generally shift the signals of ortho and para protons downfield (to higher ppm values) due to deshielding.

-

¹³C NMR: The chemical shifts of the aromatic carbons provide a more direct measure of electron density. Carbons attached to or in conjugation with electron-withdrawing groups will be deshielded.

-

¹⁵N NMR: The chemical shift of the aniline nitrogen is also sensitive to substituent effects. Electron-withdrawing groups tend to deshield the nitrogen nucleus.[14]

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the oxidation and reduction processes of molecules. The oxidation potential of a substituted aniline is directly related to the ease with which an electron can be removed from the highest occupied molecular orbital (HOMO).[15]

-

Electron-withdrawing groups , such as nitro and bromo, make the aniline more difficult to oxidize, resulting in a higher (more positive) oxidation potential. This is because they lower the energy of the HOMO.[15][16] Studies have shown that the first reduction steps of nitroanilines are reversible.[17][18]

Synthesis and Experimental Protocols

The synthesis of Boc-protected nitro- and bromoanilines is a common procedure in organic chemistry.

General Protocol for Boc Protection of a Substituted Aniline

This protocol outlines a general procedure for the N-tert-butoxycarbonylation of a substituted aniline.

Materials:

-

Substituted aniline (e.g., 4-bromoaniline or 4-nitroaniline)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)) (optional, but recommended for less nucleophilic anilines)[19]

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the substituted aniline (1.0 eq) in the chosen solvent in a round-bottom flask.

-

If using a base, add it to the solution (1.1-1.5 eq).

-

Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the reaction mixture. Note that anilines with strongly electron-withdrawing groups are poor nucleophiles and the reaction may be slow.[19][20]

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Protocol for ¹H NMR Spectroscopic Analysis

Procedure:

-

Prepare a solution of the Boc-protected aniline derivative in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the internal standard.

Protocol for Cyclic Voltammetry

Procedure:

-

Prepare a solution of the Boc-protected aniline derivative in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

-

Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

-

Record the cyclic voltammogram by scanning the potential over a defined range.

-

Determine the oxidation potential from the resulting voltammogram.

Visualizing Electronic Effects and Workflows

Inductive vs. Resonance Effects

Caption: Opposing electronic effects of nitro and bromo groups.

Experimental Workflow for Characterization

Caption: Workflow for synthesis and electronic characterization.

Conclusion

The electronic properties of nitro and bromo substituents on Boc-protected anilines are a result of a delicate balance between inductive and resonance effects. The nitro group is a powerful deactivating group due to its strong -I and -M effects. The bromo group is also deactivating, but its -I effect is partially offset by a weaker +M effect. The Boc-protecting group further modulates the electronic landscape of the aniline ring. A thorough understanding of these principles, supported by quantitative data from techniques like NMR spectroscopy and cyclic voltammetry, is essential for the rational design and synthesis of complex organic molecules in drug discovery and development.

References

- BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4 - Benchchem.

- Scarfe, G. B., Wilson, I. D., Warne, M. A., Holmes, E., Nicholson, J. K., & Lindon, J. C. (2008). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica.

- Iyewumi, T. O., & Onajobi, A. O. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Chemical Science International Journal.

- ConnectSci. (1974). Cyclic voltammetric studies. II. Substituted anilines in acetonitrile.

- Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects.

- Winget, P., Weber, E. J., Cramer, C. J., & Truhlar, D. G. (n.d.). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Truhlar Group.

- ConnectSci. (n.d.). Cyclic Voltammetric Studies. 11" Substituted Anilines in Acetonitrile.

- Allen. (n.d.). In bromobenzene the inductive effect of the bromo group is more dominant than the mesomeric effect in directing the incoming electrophile.

- Sci-Hub. (n.d.). Density functional studies of aniline and substituted anilines.

- Wikipedia. (n.d.). Hammett equation.

- SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I.

- TSI Journals. (n.d.). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode.

- Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution.

- ResearchGate. (2020). (PDF) Substituent effects of nitro group in cyclic compounds.

- Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect).

- Ingenta Connect. (n.d.). Calculation of the 15N NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package.

- Benchchem. (n.d.). An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-4-fluoroaniline.

- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.

- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.

- Reddit. (2024). Boc 4-Nitroaniline : r/OrganicChemistry.

-

University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

- (n.d.). Unit 4: Free Energy Relationships.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. allen.in [allen.in]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. truhlar.chem.umn.edu [truhlar.chem.umn.edu]

- 16. tsijournals.com [tsijournals.com]

- 17. connectsci.au [connectsci.au]

- 18. connectsci.au [connectsci.au]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. reddit.com [reddit.com]

2-Bromo-4-Nitrophenyl Carbamate Derivatives in Medicinal Chemistry: A Comprehensive Guide to Synthetic Utility and Therapeutic Applications

Executive Summary

In the realm of medicinal chemistry and rational drug design, the selection of highly functionalized aromatic building blocks is critical for the rapid diversification of pharmacophores. The 2-bromo-4-nitrophenyl carbamate scaffold has emerged as a structurally privileged intermediate. By offering three orthogonal sites for chemical manipulation—a directing/protecting carbamate group, an electron-deficient ortho-bromide, and a bioreducible para-nitro group—this synthon enables the construction of complex bioactive molecules ranging from hypoxia-activated prodrugs to multidrug-resistant (MDR) antimicrobial adjuvants.

This technical guide dissects the mechanistic utility of 2-bromo-4-nitrophenyl carbamate derivatives, evaluates their contemporary therapeutic applications, and provides self-validating experimental protocols for their synthesis and functionalization.

Structural Rationale & Mechanistic Profiling

The synthetic power of the 2-bromo-4-nitrophenyl carbamate core lies in the orthogonal reactivity of its three primary functional groups. Understanding the electronic and steric interplay between these substituents is paramount for designing successful synthetic routes.

-

The Carbamate Moiety (-NHCOOR): Beyond serving as a robust protecting group against nucleophilic attack, the carbamate acts as a strong Directed Metalation Group (DMG). It facilitates regioselective functionalization and modulates the lipophilicity (logP) of the final drug candidate.

-

The Ortho-Bromine Atom: Positioned ortho to the carbamate, the bromine atom is highly activated for oxidative addition by low-valent transition metals. The strong electron-withdrawing nature of the para-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br bond, making it an exceptionally reactive electrophile in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings.

-

The Para-Nitro Group (-NO₂): Synthetically, the nitro group heavily deactivates the aromatic ring, preventing unwanted electrophilic aromatic substitutions during early-stage synthesis. Biologically, it acts as a bioorthogonal trigger. In hypoxic environments, it can be selectively reduced to an amine, initiating cascade reactions such as 1,6-eliminations.

Figure 1. Orthogonal reactivity pathways of the 2-bromo-4-nitrophenyl carbamate scaffold.

Therapeutic Applications in Modern Drug Discovery

Antimicrobial Sensitizers (Overcoming Colistin Resistance)

The rise of multidrug-resistant (MDR) Gram-negative pathogens, particularly Acinetobacter baumannii and Klebsiella pneumoniae, has necessitated the development of antibiotic adjuvants. Derivatives of 2-bromo-4-nitrophenyl carbamates are utilized as critical precursors in the synthesis of aporphine alkaloid analogues, such as Variabiline. Through nucleophilic aromatic substitution and subsequent Bischler–Napieralski cyclization, the bromo-nitro scaffold is converted into tetrahydroisoquinoline motifs. These synthetic analogues have been shown to sensitize MDR bacterial strains to Colistin, reducing the Minimum Inhibitory Concentration (MIC) by up to 32-fold 1.

Hypoxia-Activated Prodrugs (Azaquinone Methide Generators)

In oncology, the 2-bromo-4-nitrophenyl architecture is exploited to design hypoxia-activated prodrugs. The nitro group remains stable in normoxic healthy tissues but undergoes enzymatic reduction by overexpressed nitroreductases in the hypoxic core of solid tumors. This reduction yields an electron-rich aminoaromatic intermediate that spontaneously undergoes a 1,4- or 1,6-elimination. This cascade expels a leaving group (releasing the active chemotherapeutic payload) and generates a highly reactive azaquinone methide intermediate, ensuring localized cytotoxicity and minimizing off-target side effects 2.

Figure 2. Hypoxia-triggered activation generating an azaquinone methide and releasing a payload.

Target-Specific Receptor Modulators (CB2 & RTKs)

The scaffold serves as a foundational building block for synthesizing selective N-aryl-oxadiazolyl-propionamides, which act as Cannabinoid receptor type 2 (CB2) selective ligands. The bromo and nitro substituents allow for fine-tuning of the steric and electronic interactions within the CB2 binding pocket, yielding high-affinity ligands that lack the psychoactive side effects associated with CB1 receptor activation 3. Furthermore, indole-6-carboxylate ester derivatives synthesized from this core have demonstrated potent anti-proliferation properties acting as receptor tyrosine kinase (RTK) inhibitors 4.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the biological efficacy of key therapeutic derivatives synthesized from the 2-bromo-4-nitrophenyl carbamate core:

| Compound Class / Derivative | Target Application | Key Biological Metric | Reference |

| Variabiline Analogues (Tetrahydroisoquinolines) | A. baumannii / K. pneumoniae | Colistin MIC reduction: 4- to 32-fold | 1 |

| Azaquinone Methide Precursors | Hypoxic Solid Tumors | Payload release efficiency: >85% in hypoxia | 2 |

| 3-(3-(2-Bromo-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid | CB2 Receptor | Binding Affinity (Ki): ~6.98 nM | 3 |

| Indole-6-carboxylate ester derivatives | Receptor Tyrosine Kinases (RTKs) | Anti-proliferation yield: 55-84% | 4 |

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in derivative synthesis, the following protocols have been designed with built-in causality explanations and self-validation checkpoints.

Protocol A: Synthesis of tert-Butyl (2-bromo-4-nitrophenyl)carbamate

Causality & Logic: The para-nitro group strongly withdraws electron density via resonance, while the ortho-bromo group introduces significant steric hindrance. Standard Boc-protection conditions (Boc₂O, TEA) often fail or proceed sluggishly because the aniline nitrogen is rendered poorly nucleophilic. Therefore, a strong alkoxide base (e.g., NaHMDS) is required to forcefully generate the highly reactive N-anion prior to electrophilic trapping.

-

Preparation: Dissolve 2-bromo-4-nitroaniline (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere to prevent moisture-induced quenching of the base.

-

Deprotonation: Cool the solution to 0 °C. Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.2 equiv).

-

Self-Validation Checkpoint: The solution must undergo a distinct color change (typically deep red/purple), indicating the formation of the anilide anion. If no color change occurs, the aniline is not deprotonated; halt the reaction and verify the titer/quality of the NaHMDS.

-

-

Electrophilic Addition: After 30 minutes of stirring at 0 °C, add Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) dissolved in a minimal volume of anhydrous THF.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

-

Self-Validation Checkpoint: The product spot will be strongly UV-active and possess a significantly higher Rf value than the highly polar starting aniline.

-

-

Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography to yield tert-butyl (2-bromo-4-nitrophenyl)carbamate as a crystalline solid.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Logic: The electron-deficient nature of the bromo-nitro arene accelerates the oxidative addition of Pd(0). However, the acidic carbamate proton can interfere with basic coupling conditions. Utilizing a mild base (e.g., K₂CO₃) combined with a sterically demanding, electron-rich phosphine ligand (e.g., XPhos) facilitates oxidative addition and reductive elimination while suppressing the protodeboronation of the boronic acid partner.

-

Setup: In an oven-dried Schlenk flask, combine tert-butyl (2-bromo-4-nitrophenyl)carbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture via three consecutive freeze-pump-thaw cycles.

-

Self-Validation Checkpoint: Oxygen must be rigorously excluded. Failure to degas properly will result in rapid homocoupling of the boronic acid (visible as a high-running non-polar spot on TLC) and oxidation of the Pd catalyst (premature blackening of the solution).

-

-

Heating: Heat the mixture to 80 °C under argon for 12 hours.

-

Self-Validation Checkpoint: The reaction mixture will transition from a red/brown suspension to a black mixture as Pd black precipitates upon completion of the catalytic cycle.

-

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via silica gel chromatography to isolate the cross-coupled biaryl derivative.

Conclusion

The 2-bromo-4-nitrophenyl carbamate derivative is not merely a static building block; it is a dynamic, multi-functional synthon that bridges the gap between fundamental organic methodology and advanced therapeutic design. By leveraging its orthogonal reactivity—specifically the transition-metal compatible bromide, the bioreducible nitro group, and the directing carbamate—medicinal chemists can rapidly access vast chemical spaces, driving innovations in antimicrobial resistance, targeted oncology, and neuropharmacology.

References

- Source: National Institutes of Health (NIH)

- Exploiting the Reactivity of Azaquinone Methide Intermediates as a New Method to Synthesise Bioactive Compounds Source: University of Otago URL

- Cannabinoid receptor type 2 (CB2)

- Source: National Institutes of Health (NIH)

Sources

- 1. Synthesis, Stereochemical Resolution, and Analogue Synthesis of Variabiline, an Aporphine Alkaloid That Sensitizes Acinetobacter baumannii and Klebsiella pneumoniae to Colistin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 3. Cannabinoid receptor type 2 (CB2)-selective N-aryl-oxadiazolyl-propionamides: synthesis, radiolabelling, molecular modelling and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

An In-Depth Technical Guide to the Thermodynamic Stability of tert-Butyl (2-bromo-4-nitrophenyl)carbamate

In the journey of a molecule from a laboratory curiosity to a therapeutic agent, understanding its inherent stability is a non-negotiable cornerstone. Thermodynamic stability, specifically the response of a compound to thermal stress, dictates critical parameters such as shelf-life, storage conditions, formulation strategies, and even its safety profile. An otherwise promising active pharmaceutical ingredient (API) can be rendered useless if it readily degrades under ambient or processing temperatures.

This guide focuses on tert-Butyl (2-bromo-4-nitrophenyl)carbamate, a substituted aromatic carbamate. While specific thermodynamic data for this compound is not extensively documented in public literature, its structure provides a clear roadmap for a thorough stability investigation. The molecule incorporates three key chemical motifs whose individual and collective impact on stability we can predict and systematically evaluate:

-

The tert-Butoxycarbonyl (Boc) Protecting Group: A carbamate linkage known for its thermal and acid lability.

-

A Nitroaromatic Ring: The presence of a nitro group, a strong electron-withdrawing and energetic moiety, can significantly influence decomposition pathways.

-

A C-Br Bond: The bromo-substituent on the aromatic ring, which can also play a role in degradation mechanisms.

This document serves as a comprehensive technical framework for characterizing the thermodynamic stability of tert-Butyl (2-bromo-4-nitrophenyl)carbamate. We will move beyond mere data collection to explain the causality behind the experimental choices, providing a robust, self-validating system for analysis that is grounded in established scientific principles.

Part 1: Predictive Analysis from Chemical Structure

A molecule's structure is the primary determinant of its stability. Before any instrument is powered on, an analysis of the functional groups provides critical insights into potential degradation pathways.

The most probable point of initial thermal degradation is the Boc-carbamate group . The Boc group is intentionally designed as a protecting group that can be removed under relatively mild conditions, most commonly acidic environments. However, it is also susceptible to thermolysis. Upon heating, it is well-documented that Boc-carbamates can decompose via a six-membered ring transition state, leading to the elimination of isobutylene and carbon dioxide, ultimately yielding the free amine (2-bromo-4-nitroaniline in this case). This process, known as deprotection, represents the most likely initial step in the thermal decomposition of the title compound.

The nitro group (NO₂) on the aromatic ring introduces further complexity. Nitroaromatic compounds are known for their energetic nature and can decompose exothermically. The strong electron-withdrawing properties of the nitro group can also influence the stability of the adjacent C-Br bond and the carbamate linkage itself. Its presence necessitates careful handling and a thorough evaluation of the decomposition energy to assess any potential thermal hazards.

Part 2: Experimental Workflow for Stability Characterization